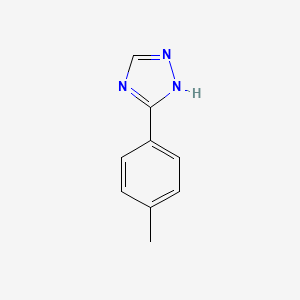

3-(p-tolyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASQHVAGPKBSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289076 | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-60-0 | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23195-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-(p-tolyl)-1H-1,2,4-triazole

Abstract: The 1,2,4-triazole scaffold is a quintessential pharmacophore, forming the structural basis of numerous therapeutic agents due to its metabolic stability and diverse biological activities.[1][2] This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 3-(p-tolyl)-1H-1,2,4-triazole, a key intermediate for drug discovery and development. We delve into the causality behind experimental choices, offering robust, self-validating protocols for synthesis, purification, and rigorous analytical confirmation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource for accessing this valuable heterocyclic compound.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is classified as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic resistance, and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of drugs with antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] The substituent at the 3-position of the triazole ring is critical for modulating pharmacological activity. The p-tolyl group, in particular, provides a balance of lipophilicity and aromaticity, often enhancing target engagement and pharmacokinetic profiles.

This guide presents a direct and efficient synthetic route to this compound and outlines a complete workflow for its structural verification and purity assessment, ensuring a high-quality starting material for further derivatization and biological screening.

Synthesis: A Mechanistic and Practical Approach

The synthesis of 3-substituted-1H-1,2,4-triazoles can be achieved through several established methods, including the Pellizzari and Einhorn-Brunner reactions.[5][6][7] For the synthesis of this compound, a robust and straightforward approach involves the condensation of p-toluic acid hydrazide with an excess of formamide, which serves as both a reagent and a solvent.[8][9]

Reaction Mechanism

The reaction proceeds through a well-defined pathway. The causality of this one-pot process lies in the thermal condensation and subsequent intramolecular cyclization.

-

Nucleophilic Acyl Substitution: The terminal nitrogen of p-toluic acid hydrazide performs a nucleophilic attack on the carbonyl carbon of formamide.

-

Intermediate Formation: This initial attack, followed by the elimination of ammonia, forms an N-acylformamidine intermediate.

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular nucleophilic attack by the secondary amine onto the imine carbon, forming a five-membered ring. The subsequent elimination of a water molecule yields the aromatic and stable this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis Workflow

This protocol is designed for robustness and scalability. The choice of excess formamide drives the reaction to completion, while the work-up procedure is optimized for efficient isolation of the product.

Caption: Step-by-step workflow for synthesis and purification.

Materials & Equipment:

-

p-Toluic acid hydrazide (1.0 eq)

-

Formamide (10-15 eq)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker, Buchner funnel, filter paper

-

Ethanol, Deionized water

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine p-toluic acid hydrazide (e.g., 15.0 g, 0.1 mol) and formamide (e.g., 67.5 g, 1.5 mol).

-

Heating: Heat the reaction mixture with vigorous stirring to 170°C. Maintain this temperature for 3 hours. The reaction mixture will become homogeneous and then may gradually form a thicker slurry.[9]

-

Monitoring: Monitor the reaction's progress by TLC (50% ethyl acetate in hexanes). The starting hydrazide will have a lower Rf value than the triazole product.

-

Work-up: After completion, allow the mixture to cool to approximately 80°C. Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of ice-cold water while stirring. A white precipitate will form immediately.

-

Isolation: Continue stirring the aqueous suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual formamide.

-

Purification: Transfer the crude solid to a flask and recrystallize from a hot ethanol/water mixture (approximately 3:1 v/v) to yield pure this compound as fine white needles.

-

Drying: Dry the purified product in a vacuum oven at 60°C overnight.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to an unambiguous assignment.

Caption: Logical workflow for the analytical characterization of the final product.

Physical and Chromatographic Analysis

| Parameter | Method | Protocol / Solvent | Expected Result |

| Purity | TLC | 50% Ethyl Acetate / Hexanes | Single spot, Rf ≈ 0.4 |

| Melting Point | Capillary Melt | N/A | Sharp, defined range |

| Appearance | Visual | N/A | White crystalline solid |

Spectroscopic Characterization

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" and validates the successful formation of the triazole ring.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H (Triazole) | Stretching | 3150 - 3000 (broad) | Confirms the presence of the N-H bond in the heterocyclic ring.[10][11] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Indicates the p-tolyl aromatic ring protons.[10] |

| C=N / C=C | Stretching | 1600 - 1450 | A series of sharp peaks corresponding to the triazole and benzene ring stretches.[10][12] |

| C-H (Methyl) | Stretching | 2950 - 2850 | Confirms the presence of the methyl group on the tolyl substituent. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework. The sample should be dissolved in a deuterated solvent such as DMSO-d₆.

¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Shift/Coupling |

|---|---|---|---|---|

| ~14.0 | broad singlet | 1H | N-H | The acidic proton of the triazole ring, often broad due to exchange. |

| ~8.5 | singlet | 1H | C5-H | Proton on the triazole ring, deshielded by adjacent nitrogen atoms. |

| ~7.9 | doublet | 2H | Ar-H | Aromatic protons ortho to the triazole ring, deshielded. |

| ~7.3 | doublet | 2H | Ar-H | Aromatic protons meta to the triazole ring. |

| ~2.4 | singlet | 3H | CH ₃ | Protons of the tolyl methyl group. |

¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

|---|---|---|

| ~162 | C3 | Carbon atom of the triazole ring attached to the tolyl group. |

| ~145 | C5 | Carbon atom of the triazole ring bearing a proton. |

| ~140 | Ar-C (ipso) | Quaternary aromatic carbon attached to the methyl group. |

| ~130 | Ar-CH | Aromatic carbons ortho to the methyl group. |

| ~127 | Ar-C (ipso) | Quaternary aromatic carbon attached to the triazole ring. |

| ~126 | Ar-CH | Aromatic carbons meta to the methyl group. |

| ~21 | CH₃ | Carbon of the tolyl methyl group. |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive proof of its elemental composition.

| Parameter | Method | Expected Result |

| Molecular Formula | - | C₉H₉N₃ |

| Molecular Weight | - | 159.19 g/mol [13][14] |

| [M+H]⁺ | ESI-MS (+) | m/z = 160.087 |

Conclusion

This guide has detailed a reliable and efficient one-pot synthesis of this compound from commercially available starting materials. The causality-driven explanation of the reaction mechanism and the step-by-step protocols for synthesis and purification provide a solid foundation for obtaining high-purity material. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques (TLC, FT-IR, NMR, and MS), ensures the unambiguous confirmation of the product's structure and purity. The successful execution of these protocols will furnish researchers with a key molecular building block, poised for elaboration into novel and potentially therapeutic agents.

References

- BenchChem. (2025).

- SciSpace. (n.d.).

- Wikipedia. (2023). Einhorn–Brunner reaction. Wikipedia.

- Wikipedia. (2023). Pellizzari reaction. Wikipedia.

- BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. BenchChem.

- BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. BenchChem.

- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.

- Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia.

- CORE. (1979).

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- Al-Jammali, B. H., & Al-Lami, H. S. (2018). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmaceutical and Chemical Sciences.

- Al-Zoubi, R. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.

- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0)IR1. ChemicalBook.

- The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR.

- BenchChem. (2025).

- NIST. (n.d.). 1H-1,2,4-Triazole. NIST WebBook.

- PubChem. (n.d.). This compound. PubChem.

-

MySkinRecipes. (n.d.). 3-p-Tolyl-1H-[1][2][5]triazole. MySkinRecipes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpc.com [ijrpc.com]

- 13. tolyl-1H-1,2,4-triazole | C9H9N3 | CID 169042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-p-Tolyl-1H-[1,2,4]triazole [myskinrecipes.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(p-tolyl)-1H-1,2,4-triazole for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 3-(p-tolyl)-1H-1,2,4-triazole, a representative of a class of heterocyclic compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The guide delves into the rationale behind experimental choices, from synthetic strategy to the nuances of crystal growth and the interpretation of crystallographic data. A detailed analysis of intermolecular interactions via Hirshfeld surface analysis is also presented, using a closely related analogue, 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole, as a case study to illustrate the principles of crystal packing and supramolecular assembly.

Introduction: The Significance of 1,2,4-Triazoles in Medicinal Chemistry

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, antimicrobial, and anticancer properties. The unique electronic and structural features of the triazole ring enable it to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. Understanding the precise three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the optimization of structure-activity relationships (SAR).

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state structure of small molecules, providing unequivocal information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. This guide will walk through the complete workflow for the crystal structure analysis of this compound, a compound of interest for its potential as a building block in the synthesis of novel therapeutic agents.

Synthesis of this compound

The synthesis of 3-substituted-1H-1,2,4-triazoles can be achieved through several established methods. The Pellizzari reaction, involving the condensation of an amide with an acylhydrazide, and the Einhorn-Brunner reaction, which utilizes the condensation of an imide with a hydrazine, are two classical and reliable approaches.[1][2][3][4][5] For the purpose of this guide, we will detail a synthetic protocol adapted from the principles of the Pellizzari reaction, which offers a straightforward route to the target compound.

Synthetic Pathway: A Modified Pellizzari Approach

The synthesis proceeds via the reaction of p-toluamide with formylhydrazine. The choice of these starting materials is dictated by the desired substitution pattern on the resulting triazole ring.

Sources

Spectroscopic Characterization of 3-(p-tolyl)-1H-1,2,4-triazole: A Technical Guide for Researchers

Introduction: The Significance of 3-(p-tolyl)-1H-1,2,4-triazole in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific derivative, this compound, which incorporates a p-tolyl substituent, presents a molecule of significant interest for further functionalization and exploration in drug development programs. Its structural features suggest potential for interactions with various biological targets, making a thorough understanding of its physicochemical properties essential.

Molecular Structure and Tautomerism

Before delving into the spectroscopic data, it is crucial to consider the structural aspects of this compound. The molecule consists of a central 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, attached to a p-tolyl group (a benzene ring substituted with a methyl group at the para position).

A key feature of 1,2,4-triazoles is the phenomenon of prototropic tautomerism, where the proton on the nitrogen atom can migrate between different nitrogen atoms of the triazole ring.[2][4] For 3-substituted-1H-1,2,4-triazoles, the tautomeric equilibrium primarily involves the 1H and 2H forms, with the 4H tautomer being generally less stable.[2] The predominant tautomer can be influenced by the electronic nature of the substituent and the solvent. For the purpose of this guide, we will primarily consider the 1H-tautomer, which is often the most stable form for many 3-aryl-1,2,4-triazoles.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the triazole ring, the p-tolyl group, and the NH proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Triazole) | 12.0 - 14.0 | Broad Singlet | 1H |

| CH (Triazole) | 8.0 - 9.0 | Singlet | 1H |

| Ar-H (ortho to triazole) | 7.8 - 8.2 | Doublet | 2H |

| Ar-H (meta to triazole) | 7.2 - 7.5 | Doublet | 2H |

| CH₃ (tolyl) | 2.3 - 2.5 | Singlet | 3H |

Causality Behind Expected Shifts:

-

NH Proton: The NH proton of the triazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the heterocyclic ring and potential hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.

-

Triazole CH Proton: The proton on the C5 position of the 1,2,4-triazole ring is in an electron-deficient environment, leading to a downfield chemical shift.

-

Aromatic Protons: The protons on the p-tolyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing triazole ring will be more deshielded than the protons meta to it.

-

Methyl Protons: The methyl protons of the tolyl group will appear as a singlet in the typical alkyl-aromatic region.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (Triazole, substituted) | 160 - 165 |

| C5 (Triazole, unsubstituted) | 145 - 155 |

| C-ipso (Aromatic, attached to triazole) | 125 - 130 |

| C-ortho (Aromatic) | 126 - 128 |

| C-meta (Aromatic) | 129 - 131 |

| C-para (Aromatic, attached to CH₃) | 138 - 142 |

| CH₃ (tolyl) | 20 - 22 |

Rationale for Chemical Shift Assignments:

-

Triazole Carbons: The carbon atoms within the 1,2,4-triazole ring are expected to resonate at low field due to the electronegativity of the adjacent nitrogen atoms. The substituted carbon (C3) will likely be further downfield than the unsubstituted carbon (C5).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the triazole ring and the methyl group. The ipso-carbon attached to the triazole may have a lower intensity due to the absence of a directly attached proton.

-

Methyl Carbon: The methyl carbon will appear at a characteristic high-field chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: The spectrum can be acquired using a solid sample prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak |

| C=N Stretch (Triazole) | 1580 - 1620 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| N-N Stretch (Triazole) | 1200 - 1300 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| Aromatic C-H Bend (out-of-plane) | 800 - 850 | Strong |

Interpretation of Key Bands:

-

N-H Stretch: A broad absorption in the high-frequency region is characteristic of the N-H stretching vibration of the triazole ring, often broadened due to hydrogen bonding in the solid state.

-

C=N and C=C Stretches: The region between 1450 and 1620 cm⁻¹ will contain overlapping bands from the C=N stretching of the triazole ring and the C=C stretching of the aromatic ring.

-

Aromatic C-H Bending: A strong band in the 800-850 cm⁻¹ region is indicative of the out-of-plane C-H bending for a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this type of molecule.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass determination.

-

Data Analysis: Determine the molecular ion peak and analyze the major fragment ions.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound (C₉H₉N₃), which is 159.0796 g/mol .[5]

-

Isotope Peaks: The molecular ion peak will be accompanied by an M+1 peak due to the natural abundance of ¹³C.

-

Fragmentation Pattern: The fragmentation of 1,2,4-triazole derivatives often involves the loss of small stable molecules such as N₂ or HCN. For this compound, key fragmentation pathways could include:

-

Loss of N₂ to give a fragment ion at m/z 131.

-

Loss of HCN from the triazole ring.

-

Fragmentation of the p-tolyl group, such as the loss of a methyl radical to form a tropylium-like ion.

-

Figure 3: Potential fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous 1,2,4-triazole derivatives, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The outlined experimental protocols and interpreted spectral data offer a solid foundation for the unambiguous identification and characterization of this important heterocyclic compound, thereby facilitating its further investigation and application in the synthesis of novel therapeutic agents.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ProQuest. [Link]

-

Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022). AIP Publishing. [Link]

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2023). PubMed. [Link]

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). Scientific & Academic Publishing. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals. [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). PubMed. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

-

tolyl-1H-1,2,4-triazole | C9H9N3 | CID 169042. (n.d.). PubChem. [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. tolyl-1H-1,2,4-triazole | C9H9N3 | CID 169042 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(p-tolyl)-1H-1,2,4-triazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-tolyl)-1H-1,2,4-triazole (CAS No. 23195-60-0) is a heterocyclic organic compound that belongs to the 1,2,4-triazole family.[1][2][3][4] This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and versatile chemical properties of the triazole ring.[5][6] The 1,2,4-triazole moiety is a key pharmacophore in numerous antifungal, antiviral, and anticancer agents.[5][6] The presence of the p-tolyl substituent at the 3-position of the triazole ring in the target molecule influences its electronic and steric properties, which in turn can modulate its biological activity and chemical reactivity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and organic synthesis.

Synthesis of this compound

The synthesis of 3-aryl-1H-1,2,4-triazoles can be achieved through several established methods, most notably the Pellizzari reaction and the Einhorn-Brunner reaction.[7][8] These methods provide a reliable foundation for the laboratory-scale preparation of this compound.

Proposed Synthetic Pathway: Modified Pellizzari Reaction

A common and effective method for the synthesis of 3-substituted-1,2,4-triazoles is the reaction of an amidine with an acylhydrazide. For the synthesis of this compound, a plausible approach involves the condensation of p-toluamidine with formylhydrazine. This method is a variation of the classical Pellizzari reaction, which traditionally involves the reaction of an amide and a hydrazide at high temperatures.[1] The use of an amidine can often lead to milder reaction conditions and improved yields.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Toluamidine hydrochloride

-

Formylhydrazine

-

Sodium methoxide

-

Ethanol

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Preparation of p-Toluamidine Free Base: In a round-bottom flask, dissolve p-toluamidine hydrochloride in a minimal amount of water. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to neutralize the hydrochloride and precipitate the free base. Extract the p-toluamidine free base with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Condensation Reaction: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the p-toluamidine free base (1 equivalent) and formylhydrazine (1.1 equivalents) in absolute ethanol.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add dilute hydrochloric acid to neutralize any unreacted base.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound.

Physicochemical Properties

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₉H₉N₃ | [2][4] |

| Molecular Weight | 159.19 g/mol | [2][4] |

| Appearance | Expected to be a white to off-white solid. | General observation for similar compounds |

| Melting Point | Expected to be in the range of 140-160 °C. For comparison, the related 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole has a melting point of 142-144 °C.[9] | Inference from related structures |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents like hexane. | General solubility of 1,2,4-triazoles |

| pKa | The 1H-1,2,4-triazole ring is weakly acidic, with the pKa of the parent 1,2,4-triazole being 10.26. The p-tolyl group is weakly electron-donating, which may slightly increase the pKa compared to the parent compound.[8] | Theoretical consideration and data for the parent compound |

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group and the proton on the triazole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Triazole C-H | ~8.0-8.5 | s | - |

| Aromatic (ortho to triazole) | ~7.8-8.0 | d | ~8.0 |

| Aromatic (meta to triazole) | ~7.2-7.4 | d | ~8.0 |

| Methyl (CH₃) | ~2.4 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Triazole C3 | ~160-165 |

| Triazole C5 | ~145-150 |

| Aromatic C (ipso, attached to triazole) | ~125-130 |

| Aromatic C (ortho to triazole) | ~126-128 |

| Aromatic C (meta to triazole) | ~129-131 |

| Aromatic C (para, attached to CH₃) | ~140-145 |

| Methyl (CH₃) | ~21 |

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=N Stretch (Triazole ring) | 1550-1650 | Medium to Strong |

| C=C Stretch (Aromatic ring) | 1450-1600 | Medium to Strong |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of the 1,2,4-triazole ring often involves the loss of N₂ and/or HCN.

| Ion | Expected m/z | Description |

| [M]⁺ | 159 | Molecular Ion |

| [M - N₂]⁺ | 131 | Loss of nitrogen molecule |

| [M - HCN]⁺ | 132 | Loss of hydrogen cyanide |

| [p-tolyl]⁺ | 91 | p-tolyl cation |

Chemical Reactivity and Stability

This compound is expected to be a stable crystalline solid under standard laboratory conditions. The 1,2,4-triazole ring exhibits a degree of aromaticity, contributing to its stability.

-

N-Alkylation and N-Acylation: The nitrogen atoms of the triazole ring are nucleophilic and can readily undergo alkylation or acylation reactions. This allows for the straightforward synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

-

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitrogen atoms, the carbon atoms of the triazole ring are generally not susceptible to electrophilic attack. Electrophilic substitution, if it occurs, is more likely to happen on the electron-rich p-tolyl ring.

-

Tautomerism: 1H-1,2,4-triazoles can exist in tautomeric forms. For this compound, the predominant tautomer is the 1H form, though the 4H tautomer may exist in equilibrium. The position of this equilibrium can be influenced by the solvent and temperature.

Sources

- 1. 23195-60-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. arctomsci.com [arctomsci.com]

- 3. 3-p-Tolyl-1H-[1,2,4]triazole | 23195-60-0 [m.chemicalbook.com]

- 4. 3-p-Tolyl-1H-[1,2,4]triazole [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

Quantum chemical studies of 3-(p-tolyl)-1H-1,2,4-triazole

An In-Depth Technical Guide to the Quantum Chemical Studies of 3-(p-tolyl)-1H-1,2,4-triazole

Authored by: Gemini, Senior Application Scientist

Foreword

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] Derivatives of 1,2,4-triazole are integral to a wide array of pharmaceuticals, including antifungal and antiviral agents, as well as materials for organic electronics.[1][3] Understanding the intricate relationship between the structure and function of these molecules is paramount for the rational design of novel and more effective compounds. This guide provides a comprehensive overview of the quantum chemical studies of a specific derivative, this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical and experimental methodologies used to elucidate its molecular structure, vibrational properties, and electronic characteristics.

Introduction to this compound

This compound is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a p-tolyl group at the 3-position. The tolyl group, a benzene ring with a methyl substituent, is expected to influence the electronic properties and steric configuration of the triazole core. The parent 1,2,4-triazole molecule is planar and aromatic, and it can exist in different tautomeric forms.[4] Quantum chemical studies are essential to determine the most stable tautomer and to gain a deeper understanding of the molecule's reactivity and potential applications.

This guide will explore the synergistic use of computational and experimental techniques to provide a detailed characterization of this compound.

Computational and Experimental Methodologies

A combined theoretical and experimental approach is crucial for a thorough investigation of the molecular properties of this compound.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for studying the structural and electronic properties of organic molecules due to its balance of accuracy and computational cost.[5][6]

Experimental Protocol: DFT Calculations

-

Software: All theoretical calculations are performed using the Gaussian 09 software package or a similar quantum chemistry software.[3][7]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed for all calculations.[5][8] This functional is widely used for its reliability in predicting molecular geometries and electronic properties of organic compounds.[5]

-

Basis Set: The 6-311G(d,p) basis set is selected to provide a good description of the electronic structure.[5][8]

-

Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase without any symmetry constraints. The optimization is continued until the forces on each atom are negligible.

-

Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Properties: Based on the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack. [9][10]

-

Negative Potential Regions (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. In this compound, these are expected to be located around the nitrogen atoms of the triazole ring.

-

Positive Potential Regions (Blue): These electron-deficient regions are prone to nucleophilic attack and are typically found around the hydrogen atoms.

The MEP analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from the HOMO-LUMO analysis. [9]

Conclusion

The integrated computational and experimental study of this compound provides a detailed understanding of its structural, vibrational, and electronic properties. DFT calculations offer valuable insights into the molecular geometry, vibrational modes, and electronic reactivity, which are corroborated by experimental FT-IR and NMR data. The HOMO-LUMO and MEP analyses identify the reactive sites of the molecule, which is crucial for predicting its chemical behavior and for the design of new derivatives with enhanced biological or material properties. This comprehensive approach underscores the importance of quantum chemical studies in modern chemical research and drug development.

References

- Current time information in Edmonton, CA. (n.d.). Google.

-

Dimova, V. (2019). A QUANTUM CHEMICAL INVESTIGATION OF N 1 -SUBSTITUTED 1,2,4-TRIAZOLE. ResearchGate. Retrieved January 18, 2026, from [Link]

-

El-Addali, A., El-Kiri, Z., El-Boukili, A., Saoufi, H., & Boudad, L. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Journal of Chemistry and Technologies. Retrieved January 18, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 18, 2026, from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Journal of Kufa for Chemical Sciences. Retrieved January 18, 2026, from [Link]

-

Akyuz, S., Akyuz, T., & Ozel, A. E. (2014). Molecular structure and vibrational and chemical shift assignments of 5-(2-Hydroxyphenyl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione by DFT and ab initio HF calculations. PubMed. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Molecular electrostatic potential map calculated at... | Download Scientific Diagram. Retrieved January 18, 2026, from [Link]

-

El-Addali, A., El-Kiri, Z., El-Boukili, A., Saoufi, H., & Boudad, L. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Journal of Chemistry and Technologies. Retrieved January 18, 2026, from [Link]

-

Singh, V., Pareek, B., Kinger, M., Kumar, S., Sharma, V., & Khatkar, S. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. Retrieved January 18, 2026, from [Link]

-

Zhang, L., & Chen, Z. R. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Chinese Journal of Structural Chemistry. Retrieved January 18, 2026, from [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

Singh, V., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Retrieved January 18, 2026, from [Link]

-

Wang, Y., Zhang, J., & Wang, J. (2014). Structures, vibrational spectra and HOMO-LUMO analysis of 3-Mercapto-4-methyl-4H-1, 2, 4-triazole: an organic electroluminescent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 18, 2026, from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3-p-Tolyl-1H-t[5][11]riazole. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved January 18, 2026, from [Link]

-

Ibrahim, A. A., Ibrahim, M. A., Sulliman, E. A., Daood, S. M., & Ismael, G. Q. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2022). (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations 1. Retrieved January 18, 2026, from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2013). 3-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-4-m-tolyl-1H-1,2,4-triazole-5(4H). Retrieved January 18, 2026, from [Link]

-

International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved January 18, 2026, from [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole | Request PDF. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure and vibrational and chemical shift assignments of 5-(2-Hydroxyphenyl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione by DFT and ab initio HF calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 23195-60-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Thermal Analysis of 3-(p-tolyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(p-tolyl)-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its triazole core is a key pharmacophore in numerous therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2][3] The thermal stability and decomposition behavior of this compound are critical parameters that influence its suitability for pharmaceutical formulation, manufacturing, and storage. This guide provides a comprehensive overview of the thermal analysis of this compound, detailing the application of key analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a holistic understanding of the material's thermal properties.

Introduction: The Significance of Thermal Analysis in Drug Development

The journey of a drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges, with the physicochemical properties of the active pharmaceutical ingredient (API) playing a pivotal role. Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a compound like this compound, which serves as a crucial intermediate in organic synthesis for pharmaceuticals and agrochemicals, understanding its thermal behavior is paramount.[4]

Why is thermal analysis critical?

-

Stability Assessment: It determines the temperature at which the compound begins to degrade, providing crucial information for defining storage conditions and shelf-life.

-

Polymorphism and Purity: DSC can identify different crystalline forms (polymorphs) of a compound, each of which can have distinct solubility, bioavailability, and stability profiles. It also serves as a powerful tool for purity assessment.

-

Compatibility Studies: In formulation development, thermal analysis helps to assess the compatibility of the API with various excipients.

-

Process Optimization: Understanding the melting and decomposition points is essential for optimizing manufacturing processes such as drying, milling, and granulation.

The 1,2,4-triazole scaffold is known for its thermal stability, a desirable characteristic in many applications.[1][2] This guide will delve into the specific thermal characteristics of the p-tolyl substituted derivative.

Core Analytical Techniques: Principles and Experimental Design

The primary tools for the thermal analysis of this compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide complementary information about the material's response to heat.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and solid-state transitions.

Experimental Causality: The choice of a controlled heating rate (e.g., 10 °C/min) is a standard practice that allows for good resolution of thermal events without being excessively time-consuming.[5][6][7] An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the compound itself.[5][7]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature that is safely above the melting point but below the decomposition temperature (e.g., 250 °C).

-

Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Experimental Causality: Similar to DSC, a controlled heating rate and an inert atmosphere are employed in TGA to obtain reproducible and meaningful data on the decomposition process. The continuous monitoring of mass loss provides a clear indication of the temperatures at which the compound degrades.

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high final temperature to ensure complete decomposition (e.g., 600 °C).

-

Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) during the analysis.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset of decomposition and the temperatures of maximum mass loss.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for DSC and TGA.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Data Interpretation and Discussion

The thermal analysis of this compound provides valuable quantitative data regarding its physical and chemical stability.

Expected Thermal Behavior

Based on the analysis of similar 1,2,4-triazole derivatives, we can anticipate the following thermal characteristics for this compound:

-

DSC: A sharp endothermic peak corresponding to the melting of the crystalline solid. The sharpness of the peak is indicative of a high degree of purity.

-

TGA: A stable baseline at lower temperatures, followed by a significant mass loss event at elevated temperatures, indicating thermal decomposition. The decomposition of 1,2,4-triazole derivatives can proceed through various mechanisms, often involving the cleavage of the N-N and C-N bonds within the triazole ring.[8]

Quantitative Data Summary

The following table summarizes the expected thermal properties for this compound, based on literature values for analogous compounds and general knowledge of heterocyclic chemistry.

| Parameter | Technique | Expected Value | Significance |

| Melting Point (Tm) | DSC | ~150-200 °C | Critical for purity assessment and processing. |

| Enthalpy of Fusion (ΔHf) | DSC | Varies | Relates to the crystallinity of the material. |

| Onset Decomposition Temp. (Tonset) | TGA | > 200 °C | Indicates the start of thermal degradation. |

| Temperature of Max. Mass Loss (Tmax) | TGA (DTG) | > 250 °C | The temperature at which decomposition is most rapid. |

| Residual Mass @ 600 °C | TGA | < 20% | Indicates the extent of decomposition. |

Note: These are estimated values and should be confirmed by experimental analysis.

Implications for Drug Development and Scientific Integrity

The thermal data for this compound has direct and significant implications for its use in drug development.

-

Formulation Strategy: A high melting point and good thermal stability suggest that the compound is likely to be a stable solid at room temperature, making it suitable for solid dosage forms like tablets and capsules.

-

Manufacturing Process Control: Knowledge of the melting and decomposition temperatures is crucial for setting appropriate parameters for processes like drying and melt granulation to avoid degradation of the API.

-

Stability and Storage: The decomposition temperature determined by TGA is a key factor in establishing appropriate storage conditions and predicting the shelf-life of the drug product.

The protocols described herein are designed to be self-validating. The use of certified reference materials for temperature and enthalpy calibration of the DSC and mass calibration of the TGA ensures the accuracy and reliability of the data. Furthermore, the consistency of results across multiple runs provides confidence in the experimental findings.

Conclusion

The thermal analysis of this compound using DSC and TGA is an indispensable step in its characterization for pharmaceutical and material science applications. This guide has provided a detailed framework for conducting and interpreting these analyses, grounded in the principles of scientific integrity and experimental causality. A thorough understanding of the thermal properties of this important heterocyclic compound will enable researchers and drug development professionals to make informed decisions regarding its formulation, processing, and storage, ultimately contributing to the development of safe and effective medicines.

References

-

Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. [Link]

- Kowhakul, J., et al. (2019). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Molecular Structure, 1184, 33-40.

- Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.

- Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). MDPI.

- Synthesis and thermal study of 1,2,4-triazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Lisov, A. V., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1388-1396.

- Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers. (n.d.).

- Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. (n.d.).

- Nowicka, K., et al. (2022).

- Sławiński, J., et al. (2021).

- Sławiński, J., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(22), 5433.

-

3-p-Tolyl-1H-[1][2][8]triazole. (n.d.). MySkinRecipes. [Link]

- (a) Thermogram obtained by DSC analysis at 10uC min 21 showing the... (n.d.).

- Thermogravimetric analysis (TGA) curves of compounds 1–5. (n.d.).

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2022). ACS Omega.

- Synthesis and crystal structure of 3-methoxycarbonyl-S- methyl -1-p-tolyl-1 ,2,4. (n.d.).

- Synthesis and thermal study of 1,2,4-triazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Molecules, 26(21), 6439.

- Synthesis And Characterization of Some 1,2,4-Triazole Deriv

- Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (n.d.).

- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals.

- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar

-

1H-1,2,4-Triazole. (n.d.). NIST WebBook. [Link]

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).

- Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. (n.d.).

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.).

- An insight on medicinal attributes of 1,2,4-triazoles. (2019). European Journal of Medicinal Chemistry, 181, 111584.

- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024).

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][8]triazoles. (2022). Molecules, 27(19), 6296.

-

Very thermostable energetic materials based on a fused- triazole: 3,6-diamino-1H-[1][2][8]triazolo. (2020). Dalton Transactions.

- FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. (n.d.).

- Thermal behavior of 3,4,5-triamino-1,2,4-triazole dinitramide. (n.d.).

Sources

- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance[v1] | Preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-p-Tolyl-1H-[1,2,4]triazole [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Studies of 3-(p-tolyl)-1H-1,2,4-triazole in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of 3-(p-tolyl)-1H-1,2,4-triazole in various organic solvents. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound and Its Solubility

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and agrochemicals, appearing in a wide array of bioactive compounds.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The subject of this guide, this compound, is a structurally significant derivative with potential applications in these fields.

Solubility is a critical physicochemical property that governs the efficacy of a compound. In drug development, poor solubility can lead to low bioavailability, hindering a promising candidate from reaching its therapeutic target. In agrochemical formulations, solubility dictates the compound's dispersion and effectiveness.[3] Therefore, a thorough understanding of the solubility of this compound in different organic solvents is paramount for its successful application. This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss methods for data analysis and interpretation.

Theoretical Framework: Understanding the Dissolution Process

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which this compound dissolves in a particular solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" provides a preliminary qualitative prediction. Given the structure of this compound, which contains a polar triazole ring and a nonpolar tolyl group, its solubility will be influenced by the polarity, hydrogen bonding capacity, and dispersion forces of the solvent.

Key Factors Influencing Solubility

-

Solute Properties: The crystal lattice energy of this compound plays a significant role. A higher lattice energy will require more energy to overcome the solute-solute interactions, generally leading to lower solubility.

-

Solvent Properties:

-

Polarity: Polar solvents are more likely to dissolve polar solutes. The dipole moment of the solvent molecules contributes to their ability to solvate polar molecules.

-

Hydrogen Bonding: The 1,2,4-triazole ring has both hydrogen bond donor and acceptor sites. Solvents that can engage in hydrogen bonding are expected to be effective in dissolving this compound.

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship is described by the van't Hoff equation.

-

Thermodynamic Models for Solubility Correlation

To quantitatively describe the solubility of this compound, several thermodynamic models can be employed. These models are crucial for interpolating and extrapolating solubility data and for understanding the thermodynamics of the dissolution process.

-

The Ideal Solubility Model: This model provides a baseline for solubility prediction based on the melting properties of the solute. It assumes that the solvent forms an ideal solution with the solute.

-

The van't Hoff Equation: This equation relates the mole fraction solubility (x) to the temperature (T) and the enthalpy of dissolution (ΔHsol): ln(x) = - (ΔHsol / R) * (1/T) + C where R is the gas constant and C is a constant. A plot of ln(x) versus 1/T should yield a straight line, from which the enthalpy of dissolution can be determined.

-

The Apelblat Equation: This is a semi-empirical model that often provides a more accurate correlation of solubility data with temperature: ln(x) = A + (B / T) + C * ln(T) where A, B, and C are empirical parameters determined by fitting the experimental data.

-

Activity Coefficient Models (e.g., NRTL, UNIQUAC): These models account for the non-ideal behavior of the solution by introducing activity coefficients. They are more complex but can provide a more accurate representation of the solubility behavior, especially in mixed solvent systems. For instance, the solubility of 3-amino-1,2,4-triazole has been successfully correlated using the NRTL model.[4]

Experimental Determination of Solubility

The selection of an appropriate experimental method is critical for obtaining accurate and reproducible solubility data. This section provides detailed protocols for two widely used and reliable methods: the isothermal shake-flask method and the gravimetric method.

Experimental Workflow Overview

Caption: General workflow for the experimental determination of solubility.

Isothermal Shake-Flask Method with UV/Vis Spectroscopic Quantification

This method is a reliable technique for determining the equilibrium solubility of a compound.[5]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV/Vis spectroscopy.

Step-by-Step Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. The solvent used for the standards should be the same as the one used for the solubility study.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Equilibration:

-

Add an excess amount of crystalline this compound to a series of sealed vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the vials in a thermostated shaker or water bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is critical to prevent the undissolved solid from interfering with the concentration measurement.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Using the equation of the calibration curve, calculate the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in various units such as g/100 mL, mol/L, or mole fraction.

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[6]

Principle: A known volume or mass of a saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then determined.

Step-by-Step Protocol:

-

Equilibration:

-

Prepare saturated solutions of this compound in the desired organic solvents at a constant temperature as described in the shake-flask method (Section 3.2.3).

-

-

Sample Collection and Weighing:

-

After equilibration and settling of the excess solid, carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-weighed, temperature-equilibrated pycnometer or a calibrated pipette.

-

Accurately weigh the pycnometer or a pre-weighed container containing the known volume of the saturated solution.

-

-

Solvent Evaporation:

-

Transfer the saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood, on a steam bath, or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Drying and Weighing:

-

Dry the residue in the evaporating dish to a constant weight in an oven at an appropriate temperature.

-

Cool the dish in a desiccator to room temperature and weigh it accurately.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.

-

Express the solubility as grams of solute per 100 g of solvent or other appropriate units.

-

Data Presentation and Analysis

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabulation of Solubility Data

The experimental solubility of this compound in various organic solvents at different temperatures should be summarized in a table.

Table 1: Hypothetical Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 25 | Data | Data | Data |

| 35 | Data | Data | Data | |

| 45 | Data | Data | Data | |

| Ethanol | 25 | Data | Data | Data |

| 35 | Data | Data | Data | |

| 45 | Data | Data | Data | |

| Acetone | 25 | Data | Data | Data |

| 35 | Data | Data | Data | |

| 45 | Data | Data | Data | |

| Ethyl Acetate | 25 | Data | Data | Data |

| 35 | Data | Data | Data | |

| 45 | Data | Data | Data | |

| Toluene | 25 | Data | Data | Data |

| 35 | Data | Data | Data | |

| 45 | Data | Data | Data |

*Data to be filled with experimental results.

Graphical Representation and Interpretation

Visualizing the data through graphs can provide valuable insights into the solubility behavior.

-

Solubility vs. Temperature: A plot of solubility (in any unit) against temperature for each solvent will illustrate the temperature dependence. For most systems, an upward trend is expected.

-

van't Hoff Plot: A plot of the natural logarithm of the mole fraction solubility (ln(x)) versus the reciprocal of the absolute temperature (1/T) should be linear. The slope of this line can be used to calculate the enthalpy of dissolution (ΔHsol).

Correlation with Solvent Properties

The observed solubility trends can be correlated with the physicochemical properties of the solvents, such as polarity index, dielectric constant, and Hansen solubility parameters. This analysis helps in understanding the dominant intermolecular interactions driving the dissolution process. For example, higher solubility in protic solvents like methanol and ethanol would suggest the importance of hydrogen bonding.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to studying the solubility of this compound in organic solvents. By following the detailed experimental protocols and applying the theoretical models discussed, researchers can obtain high-quality, reliable solubility data. This information is invaluable for the rational design of formulations, optimization of reaction conditions, and development of purification processes for this important class of compounds.

Future work could involve expanding the range of solvents studied, including binary solvent mixtures, to provide a more complete solubility profile. Additionally, computational methods, such as those based on machine learning and quantum chemistry, can be employed to predict the solubility of other triazole derivatives, thereby accelerating the drug discovery and development process.[7][8]

References

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

PubChem. (n.d.). tolyl-1H-1,2,4-triazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

ResearchGate. (2025). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. Retrieved from [Link]

-

MDPI. (2022). Some Aryl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures. Computational and Spectral Study. Retrieved from [Link]

- Google Patents. (n.d.). WO2014118753A1 - Triazole formulations.

-

PubMed. (n.d.). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Retrieved from [Link]

- Chen, X., Wang, Z., Duan, N., & Zhu, G. (2022). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 15(1), 103525.

-